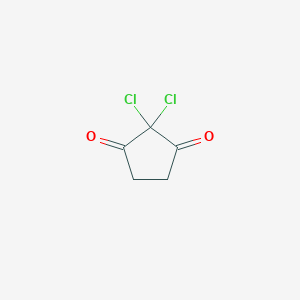
Dichloro(trifluoromethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(trifluoromethyl)amine, also known as N,N-dichlorotrifluoro-methylamine or DCTA, is a chemical compound that has been used in scientific research for several decades. This compound is a colorless, volatile liquid that is soluble in water and other polar solvents. DCTA has been used in various research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of pharmaceuticals, and as a tool for investigating the mechanisms of chemical reactions.
Mécanisme D'action
The mechanism of action of dichloro(trifluoromethyl)amine involves the formation of trifluoromethyl radicals, which can react with various organic compounds. Trifluoromethyl radicals are highly reactive and can be used in various chemical reactions, including radical additions, radical substitutions, and radical cyclizations.
Effets Biochimiques Et Physiologiques
Dichloro(trifluoromethyl)amine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to high concentrations of DCTA can cause respiratory irritation and damage to the lungs.
Avantages Et Limitations Des Expériences En Laboratoire
Dichloro(trifluoromethyl)amine has several advantages as a reagent in lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, DCTA can be used in a variety of chemical reactions and can act as a source of trifluoromethyl radicals. However, the use of DCTA in lab experiments is limited by its potential toxicity and the need for proper safety precautions.
Orientations Futures
There are several future directions for research involving dichloro(trifluoromethyl)amine. One potential area of research is the development of new synthetic methods using DCTA as a reagent. Additionally, research can be conducted to investigate the potential applications of DCTA in the synthesis of new pharmaceuticals. Furthermore, studies can be conducted to investigate the potential toxicity of DCTA and to develop proper safety protocols for its use in lab experiments.
Méthodes De Synthèse
Dichloro(trifluoromethyl)amine can be synthesized through several methods, including the reaction of chlorotrifluoroethylene with hydrogen chloride in the presence of a catalyst, or the reaction of chlorotrifluoroethylene with chlorine gas in the presence of sunlight. Additionally, DCTA can be synthesized by the reaction of chlorotrifluoroethylene with sodium hypochlorite in the presence of a phase-transfer catalyst.
Applications De Recherche Scientifique
Dichloro(trifluoromethyl)amine has been used in various scientific research applications, including as a reagent in organic synthesis. This compound can be used as a precursor for the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, DCTA has been used as a tool for investigating the mechanisms of chemical reactions, as it can act as a source of trifluoromethyl radicals.
Propriétés
Numéro CAS |
13880-73-4 |
|---|---|
Nom du produit |
Dichloro(trifluoromethyl)amine |
Formule moléculaire |
CCl2F3N |
Poids moléculaire |
153.92 g/mol |
Nom IUPAC |
N,N-dichloro-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/CCl2F3N/c2-7(3)1(4,5)6 |
Clé InChI |
UXGJEINGLVOJME-UHFFFAOYSA-N |
SMILES |
C(N(Cl)Cl)(F)(F)F |
SMILES canonique |
C(N(Cl)Cl)(F)(F)F |
Synonymes |
Dichloro(trifluoromethyl)amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















